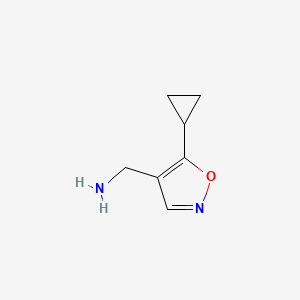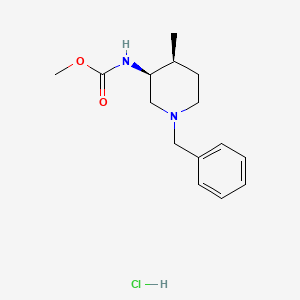
1-(1-Benzothiophene-2-carbonyl)azetidin-3-amine
Übersicht
Beschreibung
1-(1-Benzothiophene-2-carbonyl)azetidin-3-amine (1-BTA) is an organic compound with a unique structure that has been studied extensively for its potential applications in a variety of scientific fields. 1-BTA was first synthesized in the 1970s and has since been studied for its potential use as a drug, an enzyme inhibitor, and a catalyst. This compound has also been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research.
Wissenschaftliche Forschungsanwendungen
Therapeutic Importance
Thiophene and its substituted derivatives, which include “1-(1-Benzothiophene-2-carbonyl)azetidin-3-amine”, are a very important class of heterocyclic compounds. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
These compounds have been found to exhibit anti-inflammatory properties, making them potentially useful in the treatment of conditions characterized by inflammation .
Anti-Psychotic Properties
The anti-psychotic properties of these compounds could make them useful in the treatment of various psychiatric disorders .
Anti-Arrhythmic Properties
Their anti-arrhythmic properties suggest potential applications in the treatment of certain heart conditions .
Anti-Anxiety Properties
These compounds have also been found to exhibit anti-anxiety properties, suggesting potential use in the management of anxiety disorders .
Anti-Fungal Properties
The anti-fungal properties of these compounds could make them useful in the treatment of various fungal infections .
Anti-Cancer Properties
These compounds have been found to exhibit anti-cancer properties, suggesting potential applications in cancer treatment .
Synthesis of 2-Azetidinones
A method has been developed for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .
Wirkmechanismus
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure . They are known to be highly reactive due to the ring strain and are often used as building blocks in the synthesis of more complex molecules . They have been found in a variety of natural products and are important in medicinal chemistry .
Benzothiophenes
are a class of organic compounds that contain a benzene ring fused to a thiophene ring . They are found in a number of biologically active compounds, including antimicrobial, antitumor, and antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is often achieved through functionalization at positions 2 and 3 of the thiophene ring .
Eigenschaften
IUPAC Name |
(3-aminoazetidin-1-yl)-(1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-9-6-14(7-9)12(15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9H,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLUWVUGYCMDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophene-2-carbonyl)azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)

![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)

![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)


![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466622.png)

![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)

![N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466628.png)